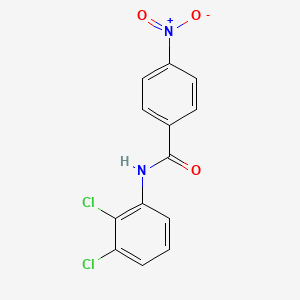![molecular formula C18H21NO5 B5550135 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide" often involves multi-step organic reactions, starting from simple precursors. For instance, compounds with chromene moieties can be synthesized through etherification, oximation, and Beckmann rearrangement from corresponding ketones, as demonstrated in the synthesis of a related compound by Chen, Ye, and Hu (2012) (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of compounds with chromene and furamide segments can be elucidated using techniques such as NMR, MS, and X-ray crystallography. The crystal structure analysis of a similar compound revealed its triclinic space group with specific cell parameters, offering insights into the molecular arrangement and interactions within the crystal lattice (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
Compounds like "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide" can undergo various chemical reactions, including etherification, oximation, and Beckmann rearrangement, as part of their synthesis process. Their reactivity is influenced by the functional groups present in the molecule, such as the methoxy and furamide groups, which can participate in nucleophilic and electrophilic reactions (Chen, Ye, & Hu, 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, can be studied through experimental techniques. The crystallographic analysis provides valuable information on the compound's solid-state structure, which is essential for understanding its stability, solubility, and potential applications (Chen, Ye, & Hu, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Natural Product Derivation
Research has demonstrated the synthesis of coumarin derivatives, such as 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, which showcases the potential of these compounds in deriving natural products with biological activities. For instance, this specific compound, derived from the plant Galipea panamensis, exhibits antileishmanial activity, highlighting the importance of these synthetic routes in discovering new therapeutics (Schmidt et al., 2012).
Antibacterial and Antifungal Properties
Further research into thiazolidin-4-ones based on chromen-4-yl derivatives has shown promising antibacterial and antifungal properties. These studies involve the synthesis of compounds and their subsequent screening against various microbial strains, indicating the potential of these compounds in contributing to the development of new antimicrobial agents (Čačić et al., 2009).
Synthetic Methodologies
The synthesis of complex coumarin derivatives, including those with chromene skeletons, has been extensively studied. These methodologies involve the use of various synthetic techniques such as microwave irradiation, which has been shown to improve yield and reduce reaction times. This research contributes to the broader field of organic synthesis by providing efficient routes to biologically relevant structures (Kumar & Rajitha, 2006).
Potential for Bioactive Lead Development
The exploration of chromenyl derivatives from marine sources, such as the venerid clam Paphia malabarica, has uncovered compounds with antioxidative and anti-inflammatory properties. This research suggests that such compounds could serve as bioactive leads for the development of functional foods or medicinal applications, emphasizing the importance of marine biodiversity in drug discovery (Joy & Chakraborty, 2017).
Catalytic Applications
Additionally, the synthesis and characterization of Schiff base metal complexes derived from chromenyl compounds have been studied for their use as catalysts in olefin cyclopropanation. This research illustrates the potential application of these compounds in synthetic chemistry, offering new tools for chemical transformations (Youssef et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-11-15-5-6-16(24-15)18(20)19-9-12-7-13-3-4-14(22-2)8-17(13)23-10-12/h3-6,8,12H,7,9-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQBOYOYOMBKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NCC2CC3=C(C=C(C=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)
![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)
![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)



![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)